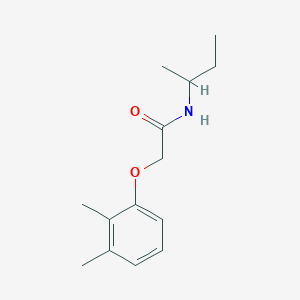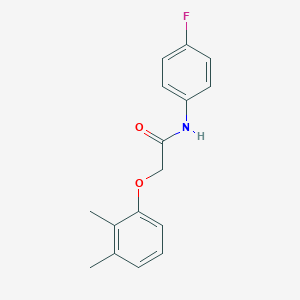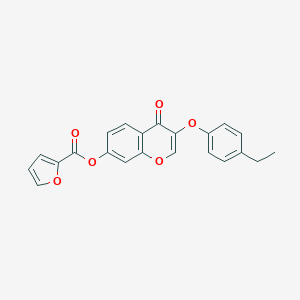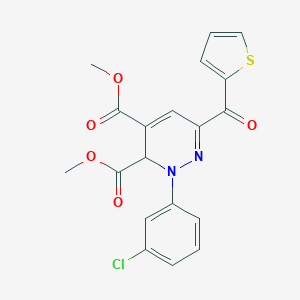![molecular formula C10H13NO5S B375170 N-[(4-Ethoxyphenyl)sulfonyl]glycine CAS No. 568555-21-5](/img/structure/B375170.png)
N-[(4-Ethoxyphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role in Plant Stress Resistance
Glycine betaine (GB) and proline are significant in enhancing plant stress resistance. They are known to accumulate in response to environmental stresses, thereby maintaining enzyme and membrane integrity and facilitating osmotic adjustment. Research indicates that external applications of GB can lead to significant improvements in plant growth and crop yield under stress conditions, highlighting its potential in agricultural biotechnology for enhancing stress tolerance in plants (Ashraf & Foolad, 2007).
Environmental and Health Impacts
Glycine derivatives such as glyphosate, a glycine analogue, have been extensively studied for their environmental and health impacts. While glyphosate's role as a herbicide has been controversial due to potential carcinogenic properties, its environmental persistence and effects on microbial compositions suggest a complex interaction with ecosystem health and disease emergence. This area of research underscores the importance of understanding the broader ecological and health implications of glycine derivatives (Van Bruggen et al., 2018).
Sleep Quality Improvement
Glycine has been reported to improve sleep quality. Studies suggest that glycine ingestion before bedtime can significantly enhance subjective sleep quality, potentially by inducing a decrease in core body temperature, a mechanism known to facilitate the onset of sleep. These findings highlight glycine's potential therapeutic applications in sleep disorders and overall well-being (Bannai & Kawai, 2012).
Modulation of Immune System and Inflammation
Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects. It can modulate the immune system by affecting inflammatory cells, such as macrophages, to suppress activation of transcription factors and the formation of free radicals and inflammatory cytokines. These properties make glycine a candidate for therapeutic strategies in inflammatory diseases (Zhong et al., 2003).
Glycine in Metabolic Regulation
Recent insights suggest that glycine plays a role beyond being an osmolyte; it is involved in regulating cellular metabolism. It affects the metabolism of ethanol, lipids, carbohydrates, and proteins, demonstrating its integral role in various metabolic pathways. This broadens the potential health applications of glycine, from treating metabolic syndrome to regulating blood sugar and cholesterol levels (Figueroa-Soto & Valenzuela-Soto, 2018).
Propriétés
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-2-16-8-3-5-9(6-4-8)17(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQFMHJWKKCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)
![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375093.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)
![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)
![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)
![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)

